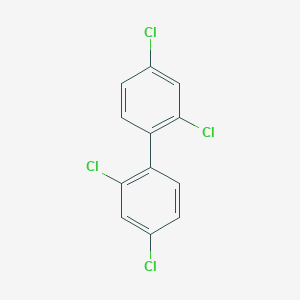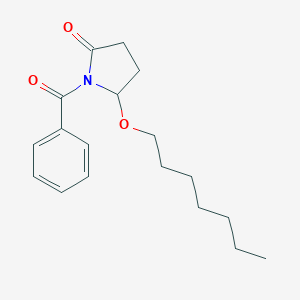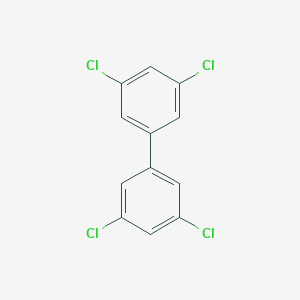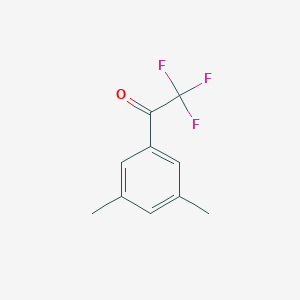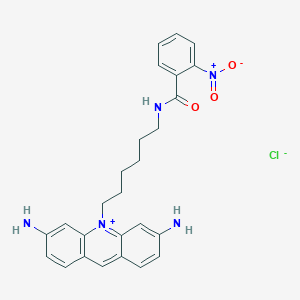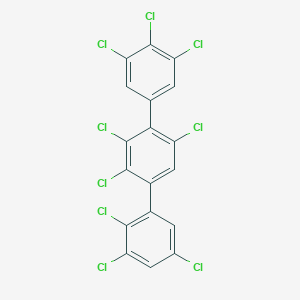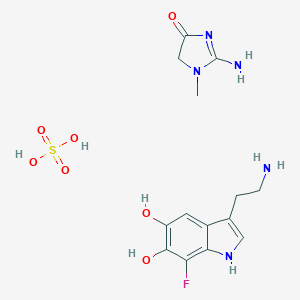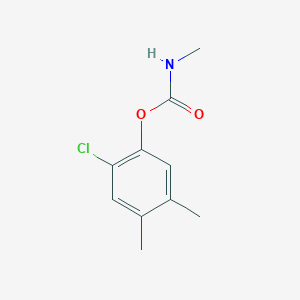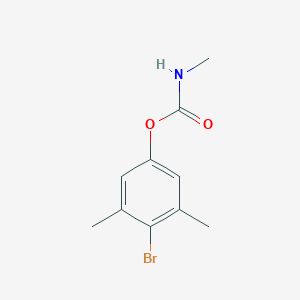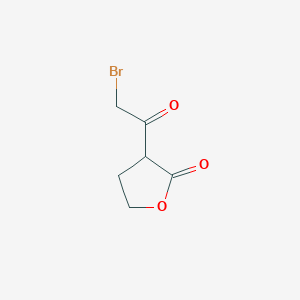
3-(Bromoacetyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromoacetyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(Bromoacetyl)oxolan-2-one is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic functional groups on biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(Bromoacetyl)oxolan-2-one are not well characterized. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. It has also been shown to exhibit antiviral activity against the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Bromoacetyl)oxolan-2-one is its versatility as an intermediate in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, it can be difficult to handle due to its reactivity and potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-(Bromoacetyl)oxolan-2-one. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, its potential as an antiviral agent and its effects on other cellular processes warrant further investigation.
Métodos De Síntesis
The synthesis of 3-(Bromoacetyl)oxolan-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of oxolan-2-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 3-(Bromoacetyl)oxolan-2-one as the major product.
Aplicaciones Científicas De Investigación
3-(Bromoacetyl)oxolan-2-one has found numerous applications in scientific research. It is used as an intermediate in the synthesis of various biologically active molecules, including antiviral agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals and pharmaceuticals.
Propiedades
Número CAS |
131953-10-1 |
|---|---|
Nombre del producto |
3-(Bromoacetyl)oxolan-2-one |
Fórmula molecular |
C6H7BrO3 |
Peso molecular |
207.02 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 |
Clave InChI |
AYSOCAHINNSWQL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)CBr |
SMILES canónico |
C1COC(=O)C1C(=O)CBr |
Sinónimos |
2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



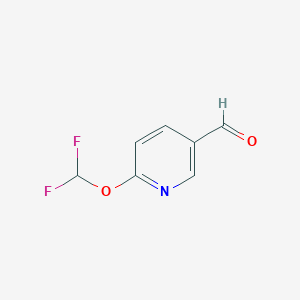
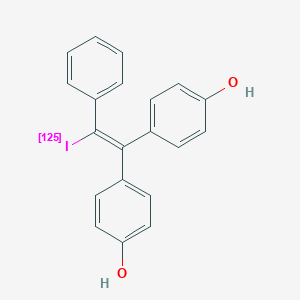
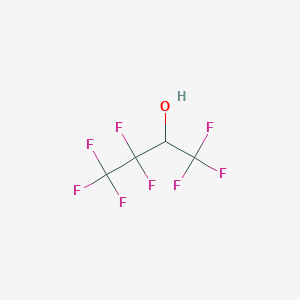
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
